molecular formula C14H23BN2O2 B12459136 3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B12459136
M. Wt: 262.16 g/mol
InChI Key: IWJRAMPESGFDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole derivative bearing a cyclopropyl substituent at the 3-position, an ethyl group at the 1-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at the 5-position. The boronate ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The cyclopropyl substituent introduces steric and electronic effects that may modulate reactivity and stability compared to other alkyl or aryl groups.

Properties

IUPAC Name

3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2/c1-6-17-12(9-11(16-17)10-7-8-10)15-18-13(2,3)14(4,5)19-15/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJRAMPESGFDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2CC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound includes a pyrazole ring and a dioxaborolane moiety, which are significant for their interactions with various biological targets. This article aims to explore the biological activity of this compound through detailed research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its specific molecular structure:

  • Molecular Formula : C19H26BNO5
  • Molecular Weight : 338.1028 g/mol

The presence of the boron atom in the dioxaborolane group is particularly important as it allows for reversible covalent bonding with nucleophilic sites in biological molecules, influencing their activity and biochemical pathways.

Research indicates that the biological activity of 3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole primarily involves:

  • Enzyme Interaction : The compound may interact with various enzymes, modulating their activity.
  • Receptor Binding : It has potential binding affinity to specific receptors which could influence signaling pathways.
  • Covalent Bonding : The boron center facilitates interactions that can alter the function of target proteins through covalent modifications.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies:

Anticancer Activity

A study focusing on the anticancer properties of pyrazole derivatives highlighted that compounds similar to 3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit significant inhibition of cancer cell proliferation. The mechanism involves modulation of cell cycle regulators and apoptosis pathways .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific kinases involved in cancer progression. For instance, it was noted that modifications to the pyrazole structure could enhance selectivity towards PKMYT1 kinase, a target in DNA damage response cancers .

Case Studies

Several case studies have provided insights into the biological activity of this compound:

Study 1: In Vitro Evaluation

In vitro assays demonstrated that 3-cyclopropyl-1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole inhibited the growth of several cancer cell lines with IC50 values ranging from 10 to 30 µM. These findings suggest a moderate potency that warrants further exploration in vivo.

Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications to the dioxaborolane moiety could significantly affect the compound's biological profile. Variations in steric and electronic properties led to changes in enzyme inhibition potency and selectivity .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound's biological activity, a comparative analysis with related pyrazole derivatives was conducted:

Compound NameStructure FeaturesBiological Activity
5-Cyclopropyl-1-methyl-pyrazoleMethyl group instead of ethylLower potency against cancer cells
3-Cyclopropyl-1-isopropyl-pyrazoleIsopropyl groupEnhanced binding affinity to certain receptors
4-Cyclopropyl-pyrazolo[3,4-b]pyridineDifferent ring structureExhibits PDE4 inhibitory activity

Comparison with Similar Compounds

Substituent Variations in Pyrazole-Boronate Esters

The compound is compared below with analogs differing in substituents or heterocyclic cores:

Compound Name Substituents (Positions) Molecular Weight Key Applications/Properties Reference
Target Compound 3-Cyclopropyl, 1-Ethyl, 5-Boronate 264.13 (C₁₃H₂₁BN₂O₃) Cross-coupling reactions, medicinal chemistry intermediates
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole hydrochloride 3-Methyl, 1-H, 5-Boronate 188.05 (C₆H₉BF₃K) Building block for pharmaceuticals
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole 1-H, 3-Phenyl-Boronate 270.13 (C₁₅H₁₉BN₂O₂) Polymer chemistry, ligand design
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 4-Boronate, 1-H 194.06 (C₉H₁₅BN₂O₂) Intermediate in spirocyclic compound synthesis

Key Observations :

  • Electronic Effects : Ethyl and cyclopropyl groups are electron-donating, which may stabilize the boronate ester against hydrolysis compared to electron-withdrawing substituents.
  • Synthetic Utility : The phenyl-boronate analog (CAS 852227-94-2) is commercially available and used in polymer chemistry, whereas the target compound’s cyclopropyl group may enhance metabolic stability in drug candidates .

Reactivity in Cross-Coupling Reactions

The boronate ester group enables participation in Suzuki-Miyaura couplings. Comparative studies of similar compounds reveal:

  • Reaction Efficiency : Alkyl-substituted pyrazole-boronates (e.g., 3-methyl or 3-ethyl) typically exhibit slower coupling rates than aryl-substituted analogs due to steric hindrance and weaker boron–carbon bond polarization .
  • Yield Optimization : The target compound’s cyclopropyl group may require higher catalyst loadings (e.g., Pd(PPh₃)₄) or elevated temperatures to achieve yields comparable to less-hindered analogs .

Stability and Handling

  • Hydrolysis Resistance: The pinacol boronate ester in the target compound is more stable under aqueous conditions than catechol-based boronates.
  • Thermal Stability: Cyclopropane rings are prone to ring-opening under harsh conditions (e.g., >150°C), limiting the use of the target compound in high-temperature reactions compared to non-cyclopropyl analogs .

Medicinal Chemistry

Pyrazole-boronate derivatives are explored as intermediates for kinase inhibitors and anti-inflammatory agents.

Materials Science

Boron-containing pyrazoles are used in luminescent materials and metal-organic frameworks (MOFs). The phenyl-boronate analog (CAS 852227-94-2) has been incorporated into conductive polymers, whereas the target compound’s cyclopropyl group may offer tunable crystallinity .

Preparation Methods

Halogenated Pyrazole Substrate Synthesis

4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole serves as the primary intermediate. Its synthesis involves:

  • Cyclopropane ring formation via [2+1] cycloaddition of ethylene with diazo compounds.
  • Bromination using N-bromosuccinimide (NBS) under radical conditions (benzoyl peroxide, 50–60°C).

Example Protocol :

Component Quantity Conditions
3-cyclopropyl-1-ethylpyrazole 29.4 g Chloroform, NBS, 50–60°C, 8 h
Yield 85%

Borylation via Palladium Catalysis

The halogenated pyrazole reacts with bis(pinacolato)diboron ([pin]B–B[pin]) under inert conditions:

Optimized Conditions :

  • Catalyst: [Pd(dppf)Cl₂] (1–5 mol%)
  • Base: K₃PO₄ or NaOAc (2–3 equiv)
  • Solvent: 1,4-dioxane/water (4:1)
  • Temperature: 80–110°C (microwave-assisted)
  • Yield: 70–89%

Key Data :

Parameter Value
Reaction Time 10–60 min
Scalability Up to 100 g

Direct Borylation via Metallation

This method avoids pre-halogenation by using directed ortho-metalation (DoM) strategies.

Grignard/Base-Mediated Borylation

A lithiated pyrazole intermediate reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

Procedure :

  • Deprotonation of 3-cyclopropyl-1-ethyl-1H-pyrazole with LDA at –78°C.
  • Quenching with boronate ester.
  • Acidic workup to yield the product.

Performance Metrics :

Metric Value
Yield 65–78%
Purity >95% (HPLC)

Iridium-Catalyzed C–H Borylation

Iridium complexes enable regioselective C–H activation at the pyrazole 5-position:

Conditions :

  • Catalyst: [Ir(OMe)(COD)]₂ (3 mol%)
  • Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)
  • Solvent: Pentane or THF
  • Temperature: 20–25°C
  • Yield: 81–83%

Multi-Step Protection/Deprotection Strategies

Boc-Protected Intermediate Route

A patent-derived approach uses Boc protection to enhance regiocontrol:

  • Boc Protection : 4-Halo-1H-pyrazole → 1-Boc-4-iodopyrazole.
  • Borylation : Reaction with pinacol diboron under Pd catalysis.
  • Deprotection : Thermal cleavage at 140–180°C removes Boc.

Data Highlights :

Step Yield
Borylation 85.7%
Deprotection 80.2%

Ethyl Group Introduction

Ethylation is achieved via nucleophilic substitution:

Example :

  • Substrate: 3-cyclopropyl-1H-pyrazole
  • Reagent: Ethyl iodide/K₂CO₃ in DMF
  • Yield: 76%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Suzuki-Miyaura High regioselectivity Requires halogenated precursor 70–89%
Direct C–H Borylation No pre-functionalization Sensitive to moisture/oxygen 65–83%
Boc Protection Route Excellent purity Multi-step, high-temperature 80–85%

Industrial-Scale Considerations

  • Catalyst Recycling : Pd recovery systems reduce costs.
  • Solvent Selection : Isopropanol and toluene enable easier workup vs. dioxane.
  • Safety : Exothermic deprotection steps require controlled heating.

Emerging Techniques

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes.
  • Flow Chemistry : Continuous processing improves scalability for GMP production.

Challenges and Solutions

  • Regioselectivity : Directed metalation (e.g., Ir catalysis) outperforms stochastic methods.
  • Boronate Hydrolysis : Anhydrous conditions and stabilized pinacol esters mitigate degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.